molecular formula C9H12O6 B1347256 Cyclohexane-1,3,5-tricarboxylic acid CAS No. 25357-95-3

Cyclohexane-1,3,5-tricarboxylic acid

Cat. No.: B1347256
CAS No.: 25357-95-3
M. Wt: 216.19 g/mol
InChI Key: FTHDNRBKSLBLDA-UHFFFAOYSA-N
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Description

Cyclohexane-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C₉H₁₂O₆. It is a tricarboxylic acid derivative of cyclohexane, where three carboxyl groups are attached to the 1, 3, and 5 positions of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Biochemical Analysis

Biochemical Properties

Cyclohexane-1,3,5-tricarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the tricarboxylic acid (TCA) cycle, such as citrate synthase and aconitase . These interactions are crucial for the regulation of metabolic pathways and energy production in cells. This compound can also form complexes with proteins, influencing their structure and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in the TCA cycle, leading to changes in metabolic flux and energy production . Additionally, this compound can impact cell signaling pathways by interacting with signaling molecules and receptors, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes in the TCA cycle, thereby affecting the overall metabolic flux . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound can also result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the TCA cycle. It interacts with enzymes such as citrate synthase and aconitase, which are key components of the TCA cycle . These interactions influence the overall metabolic flux and energy production in cells. Additionally, this compound can affect the levels of metabolites and cofactors involved in these pathways, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical properties and interactions with biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within specific subcellular regions can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects.

Preparation Methods

Cyclohexane-1,3,5-tricarboxylic acid can be synthesized through several methods:

    Synthetic Routes: One common method involves the oxidation of cyclohexane-1,3,5-trimethylcarboxylate using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Industrial Production: Industrially, this compound is produced through catalytic oxidation processes. These processes often use catalysts such as cobalt or manganese salts to facilitate the oxidation of cyclohexane derivatives.

Comparison with Similar Compounds

Cyclohexane-1,3,5-tricarboxylic acid can be compared with other similar compounds:

Properties

IUPAC Name

cyclohexane-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHDNRBKSLBLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937053, DTXSID901247638
Record name Cyclohexane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25357-95-3, 16526-68-4, 16526-69-5
Record name 25357-95-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane-1,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901247638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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